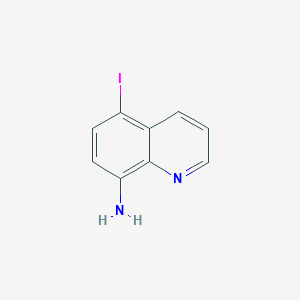

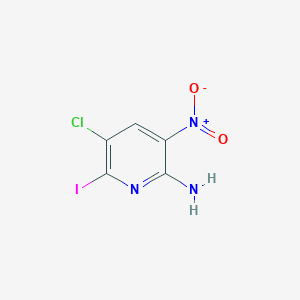

5-Iodoquinolin-8-amine

Übersicht

Beschreibung

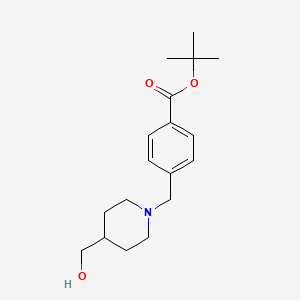

5-Iodoquinolin-8-amine (5-IQA) is an organic compound consisting of a quinoline ring with an amine group and an iodine substitution at the 5-position. It is a versatile synthetic intermediate that has been used in a variety of laboratory and industrial processes. 5-IQA is also used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. In recent years, 5-IQA has been the subject of numerous scientific studies due to its potential for use in medical applications.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization of Novel Compounds

5-Iodoquinolin-8-amine is utilized in the synthesis of various novel compounds. For instance, it has been used to synthesize 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, which upon further reaction with aromatic aldehydes and phenyl isothiocyanate led to the formation of schiff bases and thiazolo-s-triazines. These synthesized compounds were studied for their antimicrobial activities, showcasing the potential of this compound in developing new antimicrobial agents (Abdel-Mohsen, 2003).

2. Coordination Strategy-Induced Selective Amination

This compound plays a significant role in the coordination strategy-induced selective amination of 8-aminoquinolines. This process involves the use of azoles as the source of amine and has shown compatibility with various kinds of 8-aminoquinolines and different substituted azoles. The results from this research provide insights into new methodologies for C-N coupling product formation (Yi et al., 2017).

3. Metal-Free Oxidative C−H Amination

In the field of organic chemistry, this compound is instrumental in the metal-free oxidative C−H amination of 8-acylaminoquinolines and anilides. This process uses N-fluorobenzenesulfonimide (NFSI) and is mediated by a hypervalent iodine reagent. The method is significant for its air and moisture tolerance, functional groups compatibility, and the production of highly site-selective amination products, offering a novel method for the synthesis of arylamine compounds (Wang et al., 2016).

4. Photochemical Activation in Cell Physiology

This compound derivatives have been used in photochemical activation for applications in studying cell physiology. This involves linking tertiary amines to a photoremovable protecting group (PPG) to create photoactivatable forms, enabling the efficient release of bioactive molecules through photoactivation. This research provides valuable insights into the potential of this compound derivatives in cellular and molecular biology studies (Asad et al., 2017).

5. Synthesis of Antimalarial and Antimicrobial Agents

8-Aminoquinoline (8AQ) derivatives, including those with this compound, have shown promise in antimalarial and antimicrobial activities. Metal complexes of these derivatives have been investigated for their efficacy against malaria and various bacterial strains, highlighting the potential of this compound in the development of novel antimalarial and antibacterial agents (Phopin et al., 2016).

Safety and Hazards

The safety information for 5-Iodoquinolin-8-amine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

5-Iodoquinolin-8-amine, also known as 5-Iodo-8-quinolinamine, is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities and are used in the development of various pharmaceutical compounds . .

Mode of Action

Quinoline derivatives are known to inhibit certain enzymes related to dna replication . They have been found to have activity against both viral and protozoal infections

Biochemical Pathways

Quinoline derivatives are known to interact with dna and rna synthesis, which can affect various biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

Quinoline derivatives have been found to have antifungal, antiprotozoal, and potential anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, sunlight, physical impact, and other environmental threats can affect skin pigmentation, which is influenced by various factors including neurotransmitters . .

Eigenschaften

IUPAC Name |

5-iodoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCDMYCTCVPZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856992 | |

| Record name | 5-Iodoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142340-15-6 | |

| Record name | 5-Iodoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)

![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)

![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)